Cas no 851808-68-9 (1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(4-Fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a fluorinated and nitrophenyl-substituted imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4,5-dihydroimidazole core, functionalized with a 4-fluorobenzoyl group at the 1-position and a 3-nitrophenylmethylsulfanyl moiety at the 2-position. This structural configuration may confer unique reactivity and binding properties, making it a candidate for further investigation in drug discovery. The presence of both electron-withdrawing (fluoro and nitro) groups enhances its potential as an intermediate in synthesizing bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for use in controlled synthetic applications requiring high purity and specificity.
1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851808-68-9 structure
Product Name:1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851808-68-9
MF:C17H14FN3O3S
MW:359.374765872955
CID:6089807
PubChem ID:3372571
Update Time:2025-05-19

1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • Methanone, [4,5-dihydro-2-[[(3-nitrophenyl)methyl]thio]-1H-imidazol-1-yl](4-fluorophenyl)-
    • 1-(4-fluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • SR-01000127498
    • (4-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 851808-68-9
    • F0630-1873
    • SR-01000127498-1
    • AKOS024589513
    • Inchi: 1S/C17H14FN3O3S/c18-14-6-4-13(5-7-14)16(22)20-9-8-19-17(20)25-11-12-2-1-3-15(10-12)21(23)24/h1-7,10H,8-9,11H2
    • InChI Key: OTBNGVQNHLNKGE-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC([N+]([O-])=O)=C2)=NCC1)(C1=CC=C(F)C=C1)=O

Computed Properties

  • Exact Mass: 359.07399065g/mol
  • Monoisotopic Mass: 359.07399065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 535.5±60.0 °C(Predicted)
  • pka: 1.37±0.60(Predicted)

1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

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1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature

Additional information on 1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

Comprehensive Analysis of 1-(4-Fluorobenzoyl)-2-{(3-Nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851808-68-9)

The compound 1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851808-68-9) is a specialized imidazole derivative with a unique structural framework. Its molecular architecture combines a fluorobenzoyl group and a nitrophenylmethylsulfanyl moiety, making it a subject of interest in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely explored for their bioactivity and potential applications in drug discovery.

In recent years, the demand for imidazole-based compounds has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by the fluorine-substituted and nitro-functionalized variants, as these groups often enhance metabolic stability and binding affinity. The presence of a methylsulfanyl linker in this compound further adds to its structural diversity, opening doors for novel synthetic pathways. Such features align with current trends in fragment-based drug design and targeted therapeutics, which dominate modern pharmaceutical discussions.

From a synthetic perspective, CAS No. 851808-68-9 exemplifies the growing importance of multicomponent reactions (MCRs) in organic chemistry. Its synthesis likely involves the strategic coupling of 4-fluorobenzoic acid derivatives with 3-nitrobenzylthiol precursors, followed by cyclization to form the dihydroimidazole core. This methodology resonates with the industry's shift toward atom-economical and green chemistry practices—a hot topic among sustainability-focused researchers.

The compound's potential applications extend beyond pharmaceuticals. Its nitroaromatic component suggests utility in material science, particularly in the development of organic semiconductors or photoactive materials. These applications are highly relevant today, given the global push for renewable energy technologies and smart materials. Additionally, the fluorine atom in its structure could contribute to hydrogen bonding interactions, a property leveraged in crystal engineering and supramolecular chemistry.

Analytical characterization of 1-(4-fluorobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for verifying purity and elucidating conformational details—key concerns for researchers sourcing this compound. The rise of AI-assisted molecular modeling has further streamlined such analyses, aligning with the digital transformation in chemical research.

In conclusion, CAS No. 851808-68-9 represents a compelling case study in structure-activity relationship (SAR) exploration. Its hybrid structure bridges gaps between fluorinated pharmacophores and nitroaromatic systems, offering multifaceted research opportunities. As the scientific community prioritizes precision medicine and sustainable synthesis, compounds like this will remain at the forefront of innovation.

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